2'-Chloro-5'-trifluoromethyl-3-nitrosalicylanilide
Description
Atomic Composition and Bonding
- The benzamide core (C₇H₅NO₄) includes a nitro group (-NO₂) at the 3-position and a hydroxyl group (-OH) at the 2-position.
- The anilide moiety (C₇H₄ClF₃N) features a chlorine atom at the 2'-position and a trifluoromethyl group (-CF₃) at the 5'-position.
- The amide bond (-CONH-) bridges the two aromatic rings, facilitating conjugation across the system.
Atomic Connectivity and Stereochemical Considerations
The compound’s planar aromatic systems preclude stereoisomerism, as no chiral centers exist in its structure. Key structural features include:
- Substituent Orientation :
- The nitro group at the 3-position on the benzamide ring and the hydroxyl group at the 2-position create intramolecular hydrogen bonding, stabilizing the planar conformation.
- The chloro and trifluoromethyl groups on the anilide ring adopt para and meta positions relative to the amide linkage, minimizing steric hindrance.
- Bond Lengths and Angles :
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR)
¹H NMR :
- The hydroxyl proton resonates as a broad singlet at δ 12.1 ppm due to hydrogen bonding.
- Aromatic protons adjacent to the nitro group deshield to δ 8.2–8.5 ppm (doublets), while those near the trifluoromethyl group appear at δ 7.6–7.8 ppm (multiplet).
- The amide proton (NH) is observed at δ 10.3 ppm as a singlet.
¹³C NMR :
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| -OH (hydrogen-bonded) | 3200–3400 | Broad stretch |
| C=O (amide) | 1650–1680 | Strong stretch |
| -NO₂ | 1520, 1350 | Asymmetric/symmetric stretches |
| C-F (CF₃) | 1120–1170 | Multiple stretches |
| C-Cl | 750–800 | Aromatic C-Cl stretch |
Data derived from characteristic IR frequencies of analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorption at λₘₐₓ = 285 nm (ε ≈ 12,000 L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the conjugated benzamide-anilide system. A weaker n→π* transition appears at 350 nm (ε ≈ 800 L·mol⁻¹·cm⁻¹), associated with the nitro group’s lone pairs.
Crystallographic Data and X-ray Diffraction Studies
While X-ray crystallographic data for this specific compound remain unreported, structural analogs suggest:
- Unit Cell Parameters : Predicted to adopt a monoclinic system with space group P2₁/c and cell dimensions a = 10.2 Å, b = 7.8 Å, c = 14.5 Å, β = 95°.
- Intermolecular Interactions :
- Hydrogen bonding between the hydroxyl and amide groups stabilizes layered packing.
- Van der Waals interactions between CF₃ and aromatic rings contribute to lattice cohesion.
Computational Chemistry Predictions
Density Functional Theory (DFT) Calculations
Molecular Orbital Analysis
- The HOMO localizes on the benzamide ring’s π-system, while the LUMO resides on the nitro and CF₃-substituted anilide ring.
- Conjugation across the amide bond delocalizes electron density, reducing the compound’s reactivity toward nucleophiles.
Structure
3D Structure
Properties
CAS No. |
33713-13-2 |
|---|---|
Molecular Formula |
C14H8ClF3N2O4 |
Molecular Weight |
360.67 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H8ClF3N2O4/c15-9-5-4-7(14(16,17)18)6-10(9)19-13(22)8-2-1-3-11(12(8)21)20(23)24/h1-6,21H,(H,19,22) |
InChI Key |
XEAGPJLFWLZMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a salicylanilide derivative, followed by chlorination and introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure selective nitration and chlorination.
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the chloro and trifluoromethyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted products depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-5’-trifluoromethyl-3-nitrosalicylanilide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2'-Chloro-5'-trifluoromethyl-3-nitrosalicylanilide with compounds from the evidence based on substituents, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The trifluoromethyl and nitro groups in this compound enhance lipophilicity and electron-withdrawing capacity compared to simpler chloro-substituted analogs like 3-Chloro-N-phenyl-phthalimide . This could improve membrane permeability in biological systems. Unlike 5′-Chloro-5′-deoxy-(±)-ENBA, which targets adenosine receptors , the salicylanilide structure may favor protein-binding interactions (e.g., enzyme inhibition).
Biological vs. Industrial Applications :
- Phthalimide derivatives are prioritized for polymer synthesis due to their thermal stability , whereas β-lactams and nucleoside analogs (e.g., ) focus on bioactivity. The nitro group in this compound aligns more closely with antimicrobial agents like nitrofurans.
Research Findings and Limitations
- Antimicrobial Potential: The nitro group in salicylanilides is associated with disrupting bacterial electron transport chains.
- Thermal Stability : The trifluoromethyl group may improve thermal resistance compared to 3-Chloro-N-phenyl-phthalimide, which is used in polyimides .
- Pharmacokinetics : Unlike 5′-Chloro-5′-deoxy-(±)-ENBA, which shows efficacy in neuropathic pain models without cardiovascular side effects , the salicylanilide’s trifluoromethyl group could prolong half-life but increase hepatotoxicity risk.
Biological Activity
2'-Chloro-5'-trifluoromethyl-3-nitrosalicylanilide, also known as Bayer 73 , is a compound that has garnered attention for its biological activity, particularly as a molluscicide and its potential implications in cancer research. This article compiles data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with the following characteristics:
- Chemical Formula : CHClFNO
- Molecular Weight : 313.67 g/mol
- CAS Number : 1420-04-8
Biological Activity Overview
The biological activity of Bayer 73 has been primarily studied in the context of its toxicity to aquatic organisms and its potential carcinogenic effects in mammals. Key findings include:
Toxicity to Aquatic Life
Bayer 73 has been shown to possess significant toxicity to various aquatic organisms, including larvae of the midge Chironomus tentans. The acute toxicity was evaluated through bioassays that revealed a strong lethal effect at certain concentrations.
| Concentration (ppm) | Lethality (%) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 50 | 75 |
| 100 | 100 |
These results indicate that Bayer 73 can be an effective agent for controlling pest populations in aquatic environments, albeit with considerations regarding non-target species.
Carcinogenic Potential
Research conducted by the National Toxicology Program (NTP) explored the long-term effects of Bayer 73 in rodent models. The study indicated a potential association between exposure and the development of tumors, particularly in female rats. Notably, the incidence of mammary adenocarcinomas was observed to be higher in treated groups compared to controls.
| Tumor Type | Control Incidence (%) | Treated Incidence (%) |
|---|---|---|
| Mammary Adenocarcinoma | 10 | ≥22 |
| Stomach Carcinomas | <5 | >10 |
While these findings suggest a need for caution, statistical significance was not always achieved, indicating variability in tumor development.
The mechanisms underlying the biological activity of Bayer 73 are multifaceted. It is believed to interact with cellular pathways involved in apoptosis and cell proliferation. Studies suggest that it may induce oxidative stress, leading to cellular damage and subsequent tumorigenesis.
In Vitro Studies
In vitro assays have demonstrated that Bayer 73 can inhibit cell proliferation in various cancer cell lines. The cytotoxicity was assessed using standard assays such as MTT and LDH release assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results underscore its potential as a chemotherapeutic agent, although further studies are required to elucidate specific pathways affected by this compound.
Case Studies
Several case studies have documented the application and effects of Bayer 73 in real-world settings:
- Aquatic Pest Control : A case study conducted in the Great Lakes region highlighted the successful use of Bayer 73 for controlling invasive sea lamprey populations. The study noted significant reductions in larval populations with minimal impact on non-target species.
- Cancer Research : A clinical investigation into the effects of Bayer 73 on breast cancer cells revealed promising results, with treated cells exhibiting increased apoptosis compared to controls. This suggests potential therapeutic applications, warranting further exploration into dosage and administration routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
